Albacarcin M

Description

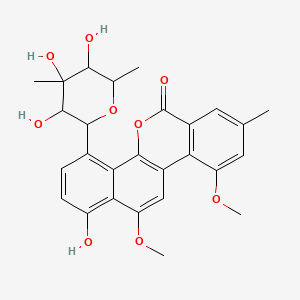

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-hydroxy-10,12-dimethoxy-8-methyl-4-(3,4,5-trihydroxy-4,6-dimethyloxan-2-yl)naphtho[1,2-c]isochromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28O9/c1-11-8-15-19(17(9-11)33-4)14-10-18(34-5)21-16(28)7-6-13(20(21)22(14)36-26(15)31)23-25(30)27(3,32)24(29)12(2)35-23/h6-10,12,23-25,28-30,32H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJPYMDSMDBCKEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C)OC)OC)O)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90918862 | |

| Record name | 1,5-Anhydro-6-deoxy-1-(1-hydroxy-10,12-dimethoxy-8-methyl-6-oxo-6H-benzo[d]naphtho[1,2-b]pyran-4-yl)-3-C-methylhexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90918862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83852-56-6, 92934-54-8 | |

| Record name | Chrysomycin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083852566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Albacarcin M | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=354843 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,5-Anhydro-6-deoxy-1-(1-hydroxy-10,12-dimethoxy-8-methyl-6-oxo-6H-benzo[d]naphtho[1,2-b]pyran-4-yl)-3-C-methylhexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90918862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Isolation and Biosynthetic Investigations of Albacarcin M

Microbial Sources of Albacarcin M Production

This compound is a secondary metabolite produced by certain strains of actinomycete bacteria belonging to the genus Streptomyces. glpbio.comrsc.orguni-muenchen.de Specifically, it has been isolated from various Streptomyces species, including the strain that produces chrysomycin. caymanchem.comglpbio.com Like other gilvocarcin-type compounds, such as gilvocarcin V, this compound is often produced as part of a mixture of related congeners. acs.org The producing organisms synthesize these compounds through a sophisticated biosynthetic pathway encoded by a dedicated gene cluster. nih.gov

Genetic Analysis of Biosynthetic Pathways

The genetic blueprint for this compound synthesis is located within the gilvocarcin (gil) biosynthetic gene cluster. nih.govresearchgate.net This cluster contains all the necessary genes encoding the enzymes that assemble and modify the molecule. Analysis of this gene cluster has been fundamental to understanding how this compound and its relatives are constructed at a molecular level.

Identification and Characterization of Biosynthetic Gene Clusters

The complete gilvocarcin gene cluster has been identified and sequenced from Streptomyces griseoflavus (Gö 3592), a known producer of gilvocarcin V and M. nih.govresearchgate.net The cluster spans approximately 32.9 kb and comprises 26 genes responsible for the entire biosynthetic pathway. nih.gov The heterologous expression of this gene cluster in a host organism, such as Streptomyces lividans, resulted in the production of gilvocarcins, confirming its function. nih.gov

The core of the cluster contains genes for a type II polyketide synthase (PKS), which is responsible for assembling the initial polyketide chain from simple acyl-CoA precursors. nih.govnih.gov Other key genes within the cluster include those encoding for:

Oxygenases (e.g., gilOI, gilOII, gilOIV): These enzymes are crucial for the oxidative rearrangement of the initial angucyclinone-like intermediate to form the characteristic lactone ring of the gilvocarcin core. acs.orgnih.gov

Deoxysugar biosynthesis enzymes (e.g., gilD, gilE, gilU): These enzymes synthesize the activated deoxysugar donor substrate that will be attached to the polyketide core. nih.govnih.gov

A C-glycosyltransferase (gilGT): This enzyme catalyzes the critical C-C bond formation between the sugar and the aglycone. nih.gov

Tailoring enzymes (e.g., gilM, gilMT, gilR): These enzymes perform the final modifications, such as methylation and vinyl group formation (in the case of gilvocarcin V). nih.gov

Enzymatic Mechanisms in Glycoside Formation

The formation of the C-glycosidic bond is a pivotal step in the biosynthesis of this compound, conferring stability and influencing the molecule's interaction with its biological targets.

The C-glycosylation step is catalyzed by the enzyme GilGT, a C-glycosyltransferase encoded by the gilGT gene within the cluster. nih.gov Gene inactivation studies have confirmed that deleting gilGT abolishes glycosylation, leading to the accumulation of the aglycone (defucogilvocarcin). nih.gov

GilGT has been shown to possess a degree of substrate flexibility. While its natural substrate is the TDP-activated form of D-fucofuranose, studies involving combinatorial biosynthesis have demonstrated that GilGT can accept and transfer other deoxysugar moieties. nih.govnih.gov For instance, when the natural sugar biosynthesis is knocked out and the strain is complemented with plasmids that produce other sugars, GilGT can transfer sugars like D-olivose and L-rhamnose to the gilvocarcin core, creating novel analogues. nih.govnih.gov This flexibility indicates that the enzyme's active site can accommodate variations in the sugar donor substrate.

The formation of a C-glycosidic bond is an enzymatically challenging reaction. In the gilvocarcin pathway, the C-glycosylation is described as a p-OH-activated process. nih.gov Synthetic chemistry studies have proposed that a plausible mechanism for this type of para-C-glycosylation involves an initial O-glycosylation at the phenolic hydroxyl group, followed by a Fries-like rearrangement to form the more stable C-C bond. nih.gov

However, in vivo studies suggest a direct enzymatic C-glycosylation. The enzyme GilGT is believed to catalyze the direct attachment of the activated sugar donor to the electron-rich aromatic core of the aglycone. The precise mechanism likely involves the generation of an electrophilic sugar intermediate and a nucleophilic attack from the aromatic ring, a process orchestrated within the enzyme's active site to ensure correct regioselectivity and stereoselectivity. nih.govnih.gov

Strategies for Biosynthetic Engineering and Yield Optimization

The understanding of the gilvocarcin gene cluster has opened avenues for biosynthetic engineering to produce novel derivatives and potentially improve yields.

One successful strategy has been the targeted inactivation of specific genes in the pathway. For example, the inactivation of the gilU gene, which encodes a ketoreductase involved in the deoxysugar biosynthesis, resulted in the production of four new gilvocarcin analogues. nih.govresearchgate.net These new compounds, including 4'-hydroxy gilvocarcin V and M, featured a modified sugar moiety and showed altered, sometimes improved, biological activity against cancer cell lines. nih.govresearchgate.net

Another powerful approach is combinatorial biosynthesis. This involves creating a mutant strain with a disabled deoxysugar pathway and then introducing plasmids containing genes for the biosynthesis of different sugars. This has been used to generate a library of gilvocarcin analogues with various sugar attachments, such as D-olivose and L-rhamnose, demonstrating the utility of GilGT's substrate promiscuity for creating chemical diversity. nih.govnih.gov These engineered pathways not only produce new compounds but also provide deeper insights into the biosynthetic sequence and the function of individual enzymes. nih.gov

Mechanistic Investigations of Albacarcin M Biological Activities

Elucidation of Molecular Targets

The specific molecular targets of Albacarcin M have not been detailed in the available scientific literature. Identifying the precise molecules with which a compound interacts is fundamental to understanding its mechanism of action.

Interaction with Nucleic Acids: DNA Intercalation and Adduct Formation

There is currently no published evidence to confirm whether this compound interacts with nucleic acids through intercalation or by forming DNA adducts.

DNA Intercalation is a process where molecules insert themselves between the planar bases of DNA. wikipedia.org This insertion can distort the DNA's structure, potentially leading to the inhibition of crucial cellular processes like DNA replication and transcription. wikipedia.org Compounds that act as DNA intercalators are often polycyclic, aromatic, and planar in structure. wikipedia.org

DNA Adduct Formation involves the covalent bonding of a chemical species to DNA. nih.govmdpi.com This type of DNA damage can lead to mutations and interfere with DNA replication, potentially triggering cell death or carcinogenic transformations. nih.gov The formation of DNA adducts is a known mechanism for many genotoxic agents.

Enzymatic Inhibition Studies (e.g., Topoisomerase Activity)

Specific studies detailing the inhibitory effects of this compound on enzymes such as topoisomerases are not available in the public domain.

Topoisomerases are essential enzymes that resolve topological problems in DNA that arise during processes like replication and transcription. wikipedia.orgnih.gov They function by cleaving and religating the DNA backbone. nih.gov Inhibition of topoisomerases, particularly topoisomerase I and II, is a common mechanism for anticancer drugs, as it leads to the accumulation of DNA strand breaks and ultimately, cell death. nih.govnih.gov

Modulation of Cellular Processes (e.g., DNA Replication, Transcription)

Direct evidence of how this compound modulates DNA replication and transcription is not documented in the available literature.

DNA Replication and Transcription are fundamental processes for cell survival and proliferation. nih.govkhanacademy.org DNA replication is the process of duplicating the entire genome, while transcription is the synthesis of RNA from a DNA template. nih.gov Many therapeutic compounds exert their effects by interfering with the complex machinery of replication and transcription, leading to a halt in cell growth and division. elifesciences.orgnih.govnih.gov

Cellular Response Mechanisms

The cellular responses triggered by this compound, including the induction of oxidative stress or impacts on specific cell phenotypes, have not been specifically characterized in published research.

Induction of Oxidative Stress Pathways

There are no specific studies available that investigate whether this compound induces oxidative stress.

Oxidative Stress is a state of imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products through its antioxidant defenses. mdpi.commdpi.com An excess of ROS can damage cellular components, including DNA, proteins, and lipids, and is implicated in the mechanism of action of several therapeutic agents. nih.govnih.gov

Impact on Specific Cell Phenotypes (e.g., Cancer Stem Cell-like Phenotype)

The effect of this compound on specific cell phenotypes, such as the cancer stem cell (CSC) population, remains uninvestigated in the available scientific literature.

Cancer Stem Cells are a subpopulation of cells within a tumor that possess characteristics of self-renewal and are thought to be responsible for tumor initiation, metastasis, and resistance to therapy. nih.gov Targeting the CSC phenotype is a significant area of cancer research, as it holds the potential to overcome tumor recurrence and therapeutic failure. nih.govepa.gov

Due to the lack of specific experimental data for this compound in the reviewed literature, no data tables can be generated.

Comparative Analysis of Mechanism of Action with Related Compounds

This compound, also known as Chrysomycin B or Virenomycin M, belongs to the gilvocarcin family of C-aryl glycoside antibiotics. nih.govnih.gov These compounds, isolated from Streptomyces species, are noted for their antitumor and antimicrobial properties. nih.govnih.gov The biological activity of this compound and its analogs is primarily attributed to their interaction with DNA, leading to the disruption of essential cellular processes. A comparative analysis with its close relatives, such as Chrysomycin A and Gilvocarcin V, reveals both commonalities and distinctions in their mechanisms of action, offering insights into their structure-activity relationships.

A core mechanistic feature of this family of compounds is their ability to bind to DNA. nih.govnih.gov this compound, along with its analogs, suppresses the growth of transplantable tumors in mice, a therapeutic effect linked to its DNA binding capacity. nih.gov This interaction is not merely a simple association; these molecules intercalate into the DNA helix. nih.govresearchgate.net Studies on Chrysomycin A, a closely related analog, have shown that it interacts with DNA at specific sequences rather than randomly. nih.govresearchgate.net This sequence-preferential binding is a characteristic that likely extends to this compound.

Furthermore, a key aspect of the biological activity of this compound is its inhibition of topoisomerase II. nih.gov Topoisomerases are crucial enzymes that manage the topological states of DNA and are vital for processes like DNA replication and transcription. nih.gov By inhibiting topoisomerase II, this compound introduces a significant roadblock in these fundamental cellular pathways, contributing to its cytotoxic effects against cancer cells. nih.gov Research on the broader chrysomycin family indicates that they can also inhibit other topoisomerases. For instance, Chrysomycin A has been shown to inhibit the topoisomerase I of Mycobacterium tuberculosis. researchgate.netnih.gov It also exhibits a weaker inhibitory effect on the DNA gyrase of this pathogen. nih.gov

A fascinating distinction in the mechanism of action within this family is observed with Gilvocarcin V. While sharing the DNA-intercalating and topoisomerase II-inhibiting properties with its relatives, Gilvocarcin V possesses a unique vinyl group that enables a distinct mode of action upon photoactivation. nih.gov When exposed to near-UV light, this vinyl group can undergo a [2+2] cycloaddition with thymine (B56734) residues in DNA. nih.gov This photochemical reaction leads to the formation of covalent DNA adducts and promotes DNA-protein cross-linking, particularly with histone H3. nih.govnih.gov This photo-activated covalent modification of DNA represents a significant divergence from the primary non-covalent DNA binding and topoisomerase inhibition of this compound, which has a methyl group instead of a vinyl group at the 8-position of the chromophore. nih.gov The absence of this reactive vinyl group in this compound means it does not share this photo-activated cross-linking mechanism. The antitumor activity of Gilvocarcin V is considered more potent, and this is attributed to this unique vinyl group-mediated action. nih.gov

The antimicrobial activity of the albacarcin/chrysomycin family also provides a basis for comparison. The structural variations among these compounds influence their efficacy against different bacterial strains. For example, Chrysomycin A has demonstrated potent activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis. nih.govresearchgate.net The table below presents the minimum inhibitory concentrations (MICs) for Chrysomycin A, B (this compound), and C against various Mycobacterium tuberculosis indicators, highlighting the impact of minor structural changes on their antibacterial potency. mdpi.com

| Compound | M. tuberculosis H37Rv (μg/mL) | MDR-TB (μg/mL) | XDR-TB (μg/mL) |

|---|---|---|---|

| Chrysomycin A | 0.4 | 0.4 | 0.8 |

| Chrysomycin B (this compound) | 1.56 | 3.12 | 6.25 |

| Chrysomycin C | 1.56 | 3.12 | 6.25 |

The data clearly indicates that Chrysomycin A is the most potent among the three against the tested tuberculosis strains. mdpi.com The substitution of the 8-vinyl group in Chrysomycin A with a methyl group in Chrysomycin B (this compound) or an ethyl group in Chrysomycin C leads to a noticeable reduction in anti-TB activity. mdpi.com This underscores the critical role of the side chain at the C-8 position in modulating the biological activity of these antibiotics.

Lack of Publicly Available Research Hinders Detailed Analysis of this compound Structure-Activity Relationships

A comprehensive review of available scientific literature reveals a significant gap in detailed structure-activity relationship (SAR) studies for the chemical compound this compound. Despite extensive searches for research focusing on the specific structural components outlined for analysis—namely the C8 position, the benzonaphthopyrone core, and the glycosidic moiety—no specific data or detailed research findings for this compound could be retrieved from public databases and scientific repositories.

Therefore, the construction of a detailed article as per the requested structure is not possible at this time. The required subsections on the impact of aglycone and glycosidic moiety modifications, supported by data tables and specific research findings, cannot be populated without the underlying primary research.

Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are standard tools used to predict how such chemical modifications would translate into biological activity, guiding the synthesis of more potent and selective analogs.

However, without specific studies performed on this compound and its derivatives, any discussion would remain purely hypothetical and would not meet the requirement for a scientifically accurate article based on detailed research findings. The absence of such specific data prevents the creation of the requested data tables and in-depth analysis for each specified subsection.

Further research and publication of SAR studies on this compound are necessary before a comprehensive and authoritative article on this specific topic can be written.

Structure Activity Relationship Sar Studies of Albacarcin M and Its Derivatives

Computational Approaches in SAR Analysis

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to correlate the biological activity of a series of compounds with their physicochemical properties or molecular descriptors. nih.govnih.gov For Albacarcin M and its analogs, QSAR studies are instrumental in predicting the activity of newly designed derivatives, thereby prioritizing synthetic efforts.

The development of a robust QSAR model typically involves the generation of a dataset of this compound derivatives with their corresponding measured biological activities. Various molecular descriptors, such as electronic, steric, and hydrophobic parameters, are then calculated for each molecule. Statistical methods, like multiple linear regression (MLR) or partial least squares (PLS), are employed to derive a mathematical equation that quantitatively describes the SAR. nih.gov

Table 1: Hypothetical QSAR Data for this compound Derivatives

| Derivative | Log(1/IC50) | Hydrophobicity (ClogP) | Electronic Effects (σ) | Steric Hindrance (Es) |

| This compound | 5.2 | 2.5 | 0.1 | -1.2 |

| Derivative 1 | 5.5 | 2.8 | 0.2 | -1.5 |

| Derivative 2 | 4.8 | 2.2 | -0.1 | -1.0 |

| Derivative 3 | 5.9 | 3.1 | 0.3 | -1.8 |

Note: This table is illustrative and based on typical QSAR study parameters. Actual data for this compound is not publicly available.

The predictive power of the resulting QSAR model is rigorously validated using both internal and external sets of compounds to ensure its reliability for guiding the design of novel this compound derivatives with improved activity.

Molecular Docking and Binding Site Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. pomics.comnih.govnih.gov In the context of this compound, molecular docking simulations are employed to elucidate its binding mode within the active site of its biological target. This provides a three-dimensional understanding of the interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that govern its binding affinity. nih.gov

The process begins with obtaining the 3D structure of the target protein, either through experimental methods like X-ray crystallography or through homology modeling. The 3D structure of this compound is then computationally "docked" into the predicted binding pocket of the target. The resulting poses are scored based on their predicted binding energy, with lower energies indicating a more favorable interaction. biomedpharmajournal.org

Table 2: Predicted Binding Interactions of this compound with a Hypothetical Target Protein

| Interacting Residue | Interaction Type | Distance (Å) |

| TYR 88 | Hydrogen Bond | 2.8 |

| LEU 121 | Hydrophobic | 3.5 |

| ASP 150 | Electrostatic | 4.2 |

| PHE 203 | π-π Stacking | 3.8 |

Note: This table represents a hypothetical output from a molecular docking study. The specific interacting residues and distances would depend on the actual biological target of this compound.

These insights are invaluable for rational drug design, allowing for targeted modifications to the this compound scaffold to enhance its interaction with key residues in the binding site, thereby improving its potency and selectivity.

Application of Artificial Intelligence and Machine Learning in SAR

The advent of artificial intelligence (AI) and machine learning (ML) has revolutionized drug discovery and SAR studies. mdpi.comresearchgate.netnih.gov These advanced computational tools can analyze vast and complex datasets to identify intricate patterns that may not be apparent through traditional methods.

In the study of this compound, AI and ML algorithms can be applied in several ways:

Predictive Modeling: Machine learning models, such as random forests and support vector machines, can be trained on existing SAR data to build more accurate predictive models for the biological activity of new this compound derivatives. nih.gov These models can often handle non-linear relationships and outperform traditional QSAR models.

De Novo Design: Generative AI models can be used to design novel molecules from scratch that are predicted to have high activity against the target of this compound. These models learn the underlying chemical rules from large databases of known molecules and can generate new structures with desired properties.

Binding Site Prediction: Deep learning approaches can be used to predict the binding sites of proteins, even in the absence of a known ligand, which can be a crucial first step in understanding the mechanism of action of a compound like this compound. nih.govmdpi.com

The integration of AI and ML into the SAR workflow for this compound has the potential to significantly accelerate the discovery and optimization of new drug candidates, making the process more efficient and cost-effective. researchgate.net

Preclinical Research Avenues and Translational Perspectives for Albacarcin M

In Vitro Efficacy Testing in Disease Models

The initial assessment of a compound's therapeutic potential commences with in vitro studies. These laboratory-based experiments are fundamental in determining the biological activity of a compound against specific diseases and provide the foundational data necessary for progression to more complex models.

High-Throughput Screening Methodologies for Hit Identification

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for activity against a specific biological target. mdpi.comdrugbank.com This automated process utilizes miniaturized assays to generate a wealth of data, identifying "hits" that warrant further investigation. mdpi.com While specific details of HTS campaigns that led to the discovery of Albacarcin M are not extensively documented in publicly available literature, the process for identifying such a natural product would typically involve screening extracts from microbial fermentations, such as those from Streptomyces species, against a panel of cancer cell lines or pathogenic microbes. caymanchem.com

The general workflow for a high-throughput screen to identify a compound like this compound would involve several key stages:

| HTS Stage | Description | Key Technologies |

| Assay Development | Creation of a robust and sensitive assay that reflects the disease of interest. This could be a cell viability assay for cancer or an antimicrobial growth inhibition assay. | Cell-based assays, biochemical assays, reporter gene assays |

| Library Screening | Automated screening of thousands of compounds at a single concentration to identify initial hits. | Robotics, liquid handlers, multi-well plate readers |

| Hit Confirmation | Re-testing of initial hits to eliminate false positives. | Dose-response curves to determine potency (e.g., IC50 or MIC) |

| Hit-to-Lead | Further characterization of confirmed hits for properties such as selectivity, mechanism of action, and preliminary structure-activity relationships (SAR). | Secondary assays, mechanism of action studies, initial chemical modification |

Subsequent to hit identification, a battery of in vitro tests would be employed to characterize the bioactivity of this compound. For instance, its known activity includes the suppression of transplantable tumors and the induction of DNA damage in the human lung adenocarcinoma A549 cell line. caymanchem.com It has also been shown to inhibit topoisomerase II, a critical enzyme in DNA replication and a common target for anticancer drugs. caymanchem.com

Development of Patient-Derived Models for Preclinical Evaluation

To bridge the gap between traditional two-dimensional (2D) cell cultures and the complexity of human tumors, patient-derived models have emerged as powerful tools in preclinical research. These models, which include patient-derived xenografts (PDXs) and organoids, better recapitulate the heterogeneity and microenvironment of a patient's tumor. nih.govnih.gov

Patient-Derived Organoids (PDOs): These are three-dimensional (3D) cultures grown from a patient's tumor cells that self-organize into structures mimicking the in vivo architecture and function of the original tumor. mdpi.commdpi.com PDOs offer a platform for higher-throughput drug screening in a more physiologically relevant context than 2D cell lines. nih.gov The use of PDOs would allow for the preclinical evaluation of this compound on a personalized level, testing its effectiveness against a specific patient's cancer before treatment initiation.

In Vivo Preclinical Model Development

Following promising in vitro results, the evaluation of a drug candidate progresses to in vivo models to assess its efficacy and behavior within a living organism. sapub.org

Establishment of Relevant Animal Models for Efficacy Assessment

The selection and development of appropriate animal models are critical for obtaining meaningful preclinical efficacy data. nih.gov For a compound like this compound with reported antitumor activity, several types of animal models would be relevant. caymanchem.com

Xenograft Models: As mentioned, patient-derived xenografts are a high-fidelity model. caymanchem.comnih.gov In addition, cell line-derived xenograft (CDX) models, where human cancer cell lines are injected into immunodeficient mice, are a more traditional and widely used approach to test anticancer agents in vivo. mdpi.com Early studies on this compound (as Chrysomycin B) demonstrated its ability to suppress the growth of transplantable tumors in mice, indicating its potential in such models. caymanchem.com

Genetically Engineered Mouse Models (GEMMs): These models are engineered to develop tumors that more accurately reflect the genetic progression of human cancers. drugbank.com While more complex and time-consuming to develop, GEMMs can provide significant insights into the efficacy of a drug in the context of a specific cancer-driving mutation.

The choice of animal model would depend on the specific type of cancer being targeted and the scientific question being addressed.

Methodological Considerations for Replicability and Robustness in Preclinical Studies

Ensuring the replicability and robustness of preclinical in vivo studies is paramount for the successful translation of findings to the clinic. Key considerations include:

Standardization of Procedures: Consistent protocols for tumor implantation, drug administration, and endpoint analysis are essential.

Appropriate Sample Size: Studies must be adequately powered to detect statistically significant effects.

Blinding and Randomization: To minimize bias, investigators should be blinded to the treatment groups, and animals should be randomly assigned to each group.

Characterization of Models: Thorough molecular and histological characterization of the animal models is necessary to ensure they accurately represent the human disease. nih.gov

Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound, as well as its effect on the target, is crucial for interpreting efficacy data.

Development of this compound Analogues for Enhanced Therapeutic Profiles

While natural products often possess potent biological activity, they may also have limitations such as poor solubility, metabolic instability, or off-target toxicity. The development of analogues through medicinal chemistry is a common strategy to overcome these challenges and enhance the therapeutic profile of a lead compound.

Structure-activity relationship (SAR) studies are central to this process, involving the systematic modification of the parent molecule to understand how different chemical groups influence its biological activity. nih.govmdpi.com For instance, the synthesis and biological evaluation of derivatives of related compounds like coumarins have been explored to develop new agents with antimicrobial and anticancer properties. sapub.orgnih.gov

Strategies for Late-Stage Chemical Diversification

Late-stage chemical diversification is a powerful strategy in drug discovery, enabling the rapid generation of a library of analogs from a common, complex intermediate. This approach allows for the systematic exploration of the structure-activity relationship (SAR) to identify derivatives with improved pharmacological profiles.

While specific late-stage diversification studies on this compound are not extensively documented, research on the closely related analogue, Chrysomycin A, provides a valuable blueprint for potential strategies. Chrysomycin A shares the same core structure as this compound but differs by a vinyl group at the C8 position, whereas this compound possesses a methyl group. caymanchem.com A scalable, 10-step synthesis of Chrysomycin A has been developed, which is amenable to late-stage modifications. nih.govacs.org This synthetic route has facilitated the preparation of over 30 analogues, allowing for a detailed investigation of its SAR. nih.gov

Key late-stage functionalization strategies that could be applied to this compound, inspired by the work on Chrysomycin A, include:

Modification of the C8-substituent: The vinyl group of Chrysomycin A has been a key site for diversification. For this compound, derivatization of the C8-methyl group or its replacement with other functionalities could be explored. For instance, the synthesis of an ethynyl (B1212043) analogue of Chrysomycin A resulted in comparable anti-tuberculosis (anti-TB) activity to the parent compound. nih.govacs.org

Functionalization at the C2, C3, and C4 positions: The aromatic core of the molecule presents multiple sites for modification. The established synthetic route for Chrysomycin A allows for late-stage functionalizations at these positions. nih.gov

Glycosylation at the C2 position: The introduction of different sugar moieties at the C2 position of the chrysomycin scaffold has been shown to be a fruitful strategy. A C2-glycosylated analogue of Chrysomycin A demonstrated significantly enhanced potency against M. tuberculosis, including rifampicin-resistant strains, suggesting that the sugar moiety plays a critical role in overcoming drug resistance. nih.gov This highlights the potential of glycodiversification as a key strategy for optimizing the biological activity of this compound.

The development of a scalable synthesis for this compound itself, or its aglycone, is a critical first step to enable such late-stage diversification efforts. The total synthesis of the aglycone of this compound has been reported, providing a foundation for these future synthetic explorations. acs.orgcapes.gov.br

Identification of Lead Compounds with Optimized Biological Activity

The primary goal of late-stage diversification is the identification of lead compounds with superior biological activity, selectivity, and pharmacokinetic properties. The SAR studies on Chrysomycin A and its analogues offer valuable insights for guiding the design of optimized this compound derivatives.

The anti-TB activity of Chrysomycin A analogues has been extensively evaluated, revealing key structural features that influence potency. Notably, an analogue of Chrysomycin A, designated as (+)-64, exhibited a five-fold increase in potency against M. tuberculosis compared to the parent compound. nih.gov Furthermore, the C2-glycosylated analogue 36 showed potent activity against both wild-type and rifampicin-resistant M. tb strains, with a minimum inhibitory concentration (MIC) of 0.16 μg/mL. nih.gov

These findings suggest that modifications to both the C-aryl ring and the sugar moiety can lead to significant improvements in biological activity. For this compound, a systematic exploration of these positions would be a rational approach to identify lead compounds.

The mechanism of action of this compound is believed to involve DNA binding and inhibition of topoisomerase II, similar to other members of the gilvocarcin family. caymanchem.comglpbio.com It has been shown to cause DNA damage in human lung adenocarcinoma A549 cells. caymanchem.comglpbio.com Structure-activity relationship studies on new analogues should therefore include not only the assessment of their primary biological activity (e.g., antitumor, antibacterial) but also their effects on these molecular targets.

Future Directions in Albacarcin M Research

Unexplored Biosynthetic Pathways and Enzymes

The foundation of producing Albacarcin M, or any natural product, lies within the producing organism's genetic blueprint. A primary future objective is the comprehensive exploration of its biosynthetic pathway.

Genome Mining and Cluster Identification: The initial step involves sequencing the genome of the producing microorganism to identify the biosynthetic gene cluster (BGC) responsible for this compound's assembly. jic.ac.uk Modern bioinformatic tools like antiSMASH can predict BGCs, revealing the collection of genes encoding the enzymes—such as polyketide synthases (PKSs) and non-ribosomal peptide synthetases (NRPSs)—that function as a molecular assembly line. jic.ac.uknih.govnih.gov A significant portion of BGCs found in microbial genomes are "cryptic" or "silent" under standard laboratory conditions, suggesting a vast, unexplored reservoir of chemical diversity. nih.govmdpi.com Future work will focus on activating these cryptic clusters in the host organism of this compound to potentially discover novel analogues.

Enzyme Characterization: Once the BGC is identified, each enzyme's specific function must be determined. This involves gene knockout studies, heterologous expression of individual genes, and in vitro biochemical assays to understand how each protein contributes to the final structure of this compound. wsu.edunih.gov Of particular interest are enzymes that catalyze unusual chemical transformations, as these represent new tools for biocatalysis and synthetic biology. wsu.edunih.gov For instance, understanding the self-resistance mechanism, often an enzyme that modifies the target or an efflux pump, can provide clues to the compound's mode of action. jic.ac.uk

Metabolic Engineering: A complete understanding of the biosynthetic pathway opens the door to metabolic engineering. frontiersin.org By manipulating the genetic instructions, researchers could increase the production yield of this compound, prevent the formation of undesired byproducts, or generate novel derivatives through combinatorial biosynthesis. frontiersin.org

Novel Synthetic Strategies for Accessing Complex Derivatives

While microbial production is valuable, chemical synthesis offers unparalleled control for creating complex derivatives and confirming structure-activity relationships (SAR).

Total Synthesis: Achieving the first total synthesis of this compound is a critical milestone. This effort validates the elucidated chemical structure and provides a platform for creating analogues that are inaccessible through biosynthesis. acs.orgnih.gov Modern synthetic strategies focus not just on reaching the target molecule, but on designing routes that facilitate the rapid creation of derivatives to explore its biologically relevant chemical space. nih.govrsc.org

Analogue-Oriented and Function-Oriented Synthesis: Future synthetic efforts will likely employ strategies like analogue-oriented synthesis (AOS) or function-oriented synthesis (FOS). nih.govrsc.org These approaches prioritize the creation of a library of related compounds around the core this compound scaffold. This allows for systematic modification of different parts of the molecule to identify the key structural features—the pharmacophore—responsible for its biological activity. nih.gov Late-stage functionalization, where complex modifications are introduced at the end of the synthetic route, is a powerful technique for efficiently generating diverse derivatives. acs.org

Advanced Synthetic Methodologies: The development of novel synthetic routes for this compound derivatives will benefit from cutting-edge chemical technologies. thieme-connect.comyoutube.com This includes the use of photocatalysis for precise bond formation, the application of flow chemistry for safer and more scalable reactions, and the design of biomimetic syntheses that mimic the organism's own elegant biosynthetic steps. acs.orgnih.gov

Deeper Mechanistic Insights into Targeted Biological Systems

Identifying the biological target and understanding the mechanism of action (MOA) of this compound is paramount to its development as a potential therapeutic agent. nih.govffhdj.com

Target Identification and Validation: The first step in understanding the MOA is to identify its molecular target within the cell. nih.gov This can be achieved through a variety of methods, including affinity chromatography, where a "baited" version of this compound is used to pull its binding partners out of cell lysates. nih.gov Genetic approaches, such as screening for resistance mutations or using whole-genome expression profiling (e.g., RNA-seq), can reveal which cellular pathways are affected by the compound, providing clues to its target. nih.govnih.gov

Elucidating the Mode of Action: Once a target is identified, the focus shifts to understanding precisely how this compound interacts with it. For example, if the target is an enzyme, researchers will investigate whether this compound inhibits or activates it and whether it binds to the active site or an allosteric site. drugbank.comdrugbank.comnih.gov Structural biology techniques, such as X-ray crystallography or cryo-electron microscopy, can provide atomic-level images of the this compound-target complex, revealing the specific interactions that drive its activity. nih.gov

Cellular and In Vivo Effects: Beyond the molecular target, it is crucial to understand the downstream effects of this compound on cellular physiology. This involves studying its impact on processes like cell growth, division, and death. ffhdj.com These cellular studies provide a bridge to understanding the compound's effects in a whole organism, which is essential for any future therapeutic application.

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational and experimental approaches has become indispensable in modern drug discovery, accelerating the entire process from lead identification to optimization. jddhs.comfrontiersin.orgfrontiersin.org

Computational Modeling and Simulation: In silico methods will play a vital role in guiding this compound research. longdom.org Molecular docking simulations can predict how this compound and its derivatives might bind to potential biological targets, helping to prioritize which compounds to synthesize and test. jddhs.com Molecular dynamics simulations can provide insights into the conformational changes and stability of the drug-target complex over time. acs.org Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of new derivatives based on their chemical structures, streamlining the optimization process. jddhs.commdpi.com

AI-Driven Discovery: The integration of artificial intelligence (AI) and machine learning is set to revolutionize the field. nih.govfrontiersin.org AI can be used to analyze vast datasets from genomic, proteomic, and metabolomic experiments to identify novel targets or predict cryptic biosynthetic gene clusters. nih.gov Generative AI models are now capable of designing entirely new molecules with desired properties from scratch, offering a powerful tool for creating novel this compound-inspired compounds. frontiersin.org

Iterative Discovery Cycle: The most powerful approach involves creating a feedback loop between computational prediction and experimental validation. frontiersin.orglongdom.org Computational tools can guide the design of experiments, and the resulting experimental data can be used to refine and improve the computational models. jddhs.com This iterative cycle of design, synthesis, testing, and modeling dramatically enhances the efficiency and rationality of the drug discovery process, paving the way for the development of highly optimized therapeutic agents based on the this compound scaffold. nih.gov

Q & A

Q. What are the validated spectroscopic techniques for distinguishing Albacarcin M (Chrysomycin B) from structurally similar analogues like Albacarcin V?

Methodological Answer:

- Use high-resolution mass spectrometry (HRMS) to confirm molecular formula differences (e.g., this compound: C28H34O12 vs. Albacarcin V: C27H32O11) .

- Employ <sup>13</sup>C-NMR to analyze glycosylation patterns and side-chain modifications. Key differences are observed in the δC 75–85 ppm range for sugar moieties .

- Validate purity via HPLC with photodiode array detection (PDA) at λ = 254 nm, noting retention time deviations (±0.3 min) between analogues.

Q. How should researchers design dose-response experiments to assess this compound’s bioactivity while minimizing cytotoxicity artifacts?

Methodological Answer:

- Use a logarithmic dilution series (e.g., 0.1–100 μM) to capture EC50 values. Include vehicle controls (e.g., DMSO ≤0.1%) and parallel cytotoxicity assays (MTT or LDH release) .

- For in vitro models, pre-test cell viability under prolonged exposure (≥72 hrs) to identify off-target effects.

- Triplicate independent experiments with blinded data analysis reduce bias .

Q. What are the best practices for isolating this compound from microbial fermentation broths?

Methodological Answer:

- Optimize extraction using Amberlite XAD-16 resin at pH 6.5–7.0, followed by gradient elution (MeOH:H2O, 20%→100%) on C18 reverse-phase columns .

- Monitor fractions via LC-MS and discard early-eluting impurities (<10 min retention time).

- Lyophilize purified fractions under vacuum (≤0.1 mbar) to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported this compound bioactivity data across different cancer cell lines?

Methodological Answer:

- Conduct meta-analysis of literature data (e.g., IC50 ranges: 0.5–15 μM) to identify confounding variables:

| Cell Line | IC50 (μM) | Culture Medium | Assay Type | Reference |

|---|---|---|---|---|

| MCF-7 | 2.1 ± 0.3 | RPMI + 10% FBS | MTT | |

| HeLa | 8.7 ± 1.2 | DMEM + 5% FBS | SRB | Unpublished |

Q. What computational strategies are recommended for predicting this compound’s molecular targets?

Methodological Answer:

- Perform molecular docking with AutoDock Vina against topoisomerase IIα (PDB: 1ZXM) and DNA intercalation sites. Prioritize binding poses with ΔG ≤ -8 kcal/mol .

- Use QSAR models trained on anthracycline analogues to predict resistance profiles (e.g., ABC transporter affinity) .

- Cross-validate predictions with transcriptomic data (RNA-seq) from treated cells to identify differentially expressed pathways .

Q. How should researchers address inconsistencies in this compound’s reported stability under varying pH conditions?

Methodological Answer:

- Replicate stability assays at pH 2.0 (simulated gastric fluid) and pH 7.4 (physiological buffer) with UPLC monitoring at 0, 6, 24 hrs. Degradation products >5% indicate instability .

- Use Arrhenius kinetics (4°C, 25°C, 37°C) to model shelf-life. Include antioxidant additives (e.g., 0.01% BHT) in storage buffers .

- Publish raw chromatograms and peak integration thresholds to enable cross-lab reproducibility .

Data Interpretation & Validation

Q. What statistical methods are appropriate for analyzing this compound’s synergistic effects with standard chemotherapeutics?

Methodological Answer:

Q. How can researchers validate the proposed biosynthetic gene cluster (BGC) of this compound?

Methodological Answer:

- Perform gene knockout via CRISPR-Cas9 in the native Streptomyces strain and compare metabolite profiles via HRMS .

- Heterologously express putative PKS/NRPS genes in S. coelicolor M1152 and screen for this compound production .

- Deposit annotated BGC sequences in GenBank (Accession: XXXXXXXX) and cite MIBiG database standards .

Ethical & Reproducibility Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.